![molecular formula C12HBr9O B14288800 2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol CAS No. 114690-51-6](/img/structure/B14288800.png)
2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals that have been used as flame retardants in various industrial applications. This specific compound is characterized by the presence of nine bromine atoms and a hydroxyl group attached to the biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol typically involves the bromination of biphenyl compounds. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum chloride to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified through techniques like recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form less brominated biphenyls.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of carbonyl-containing biphenyls.
Reduction: Formation of less brominated biphenyls.
Substitution: Formation of biphenyls with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of bromination on the physical and chemical properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles.
Wirkmechanismus
The mechanism by which 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol exerts its effects involves interactions with cellular components. The bromine atoms can interact with proteins and enzymes, potentially disrupting their normal function. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity. The overall effect on molecular targets and pathways depends on the specific context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polybrominated Biphenyls (PBBs): A group of compounds with varying numbers of bromine atoms attached to the biphenyl structure.
Polychlorinated Biphenyls (PCBs): Similar to PBBs but with chlorine atoms instead of bromine.
Uniqueness
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is unique due to its high degree of bromination and the presence of a hydroxyl group. This combination of features affects its physical and chemical properties, making it distinct from other brominated or chlorinated biphenyls. The high bromine content enhances its flame-retardant properties, while the hydroxyl group influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
114690-51-6 |
|---|---|
Molekularformel |
C12HBr9O |
Molekulargewicht |
880.3 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenyl)phenol |
InChI |
InChI=1S/C12HBr9O/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)11(21)12(2)22/h22H |
InChI-Schlüssel |
AZAVJSYJTOEXSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


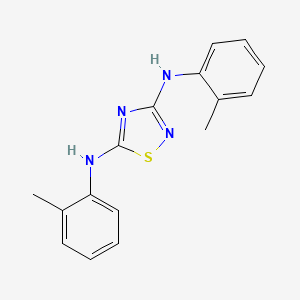
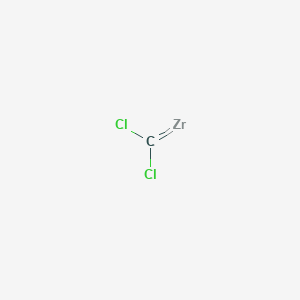
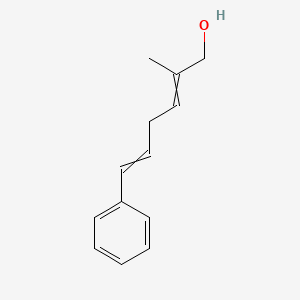
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
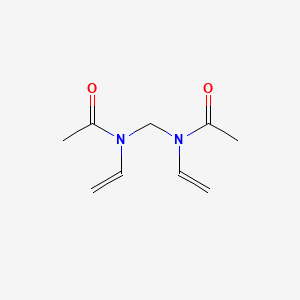
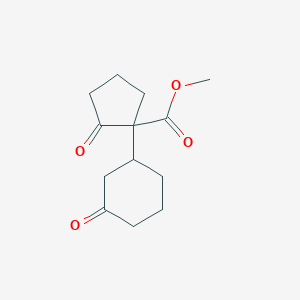
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
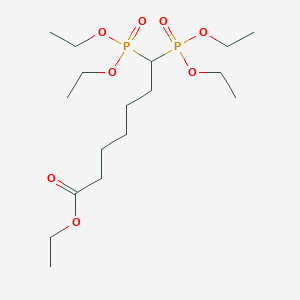
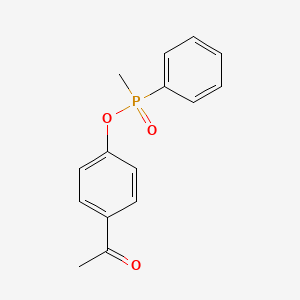
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
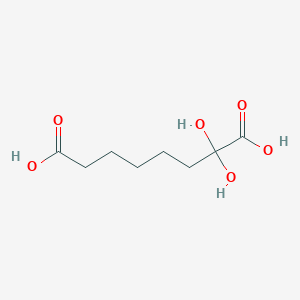
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
